(6-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride
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Overview
Description
(6-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H13Cl3N2. It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its unique structure, which includes a chloropyridine ring and a cyclopropyl group, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride typically involves the reaction of 6-chloropyridine-3-carbaldehyde with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the intermediate (6-Chloropyridin-3-yl)(cyclopropyl)methanol. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridine ring to a more saturated form.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
(6-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
(6-Chloropyridin-3-yl)methanamine dihydrochloride: Lacks the cyclopropyl group, making it less sterically hindered.
(6-Bromopyridin-3-yl)(cyclopropyl)methanamine dihydrochloride: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
(6-Chloropyridin-3-yl)(ethyl)methanamine dihydrochloride: Contains an ethyl group instead of a cyclopropyl group, altering its steric and electronic properties.
Uniqueness
The presence of both the chloropyridine ring and the cyclopropyl group in (6-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride makes it unique. This combination provides a balance of reactivity and stability, making it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-cyclopropylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-8-4-3-7(5-12-8)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDURNKSIDZIXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CN=C(C=C2)Cl)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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